1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile
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Overview
Description
1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C7H8F3N. This compound features a cyclobutane ring substituted with a methyl group, a trifluoromethyl group, and a nitrile group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the radical trifluoromethylation of cyclobutane derivatives. This process typically employs reagents such as trifluoromethyl iodide (CF3I) and radical initiators under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing specialized equipment to handle the reagents and maintain the necessary reaction conditions. The scalability of these methods ensures the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) and organometallic compounds are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate: This compound shares the trifluoromethyl and cyclobutane moieties but differs in the functional groups attached to the ring.
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: Another similar compound, differing in the presence of a carboxylic acid group instead of a nitrile.
Uniqueness: 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the nitrile group, in particular, allows for a range of chemical transformations that are not possible with similar compounds .
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N/c1-6(4-11)2-5(3-6)7(8,9)10/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASLBLUHEPUTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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